molecular formula C12H13NO3 B3065603 alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde CAS No. 53868-35-2

alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde

Cat. No.: B3065603
CAS No.: 53868-35-2
M. Wt: 219.24 g/mol
InChI Key: XUWRSNKOGBBERV-UXBLZVDNSA-N
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Description

Chemical Structure and Functional Groups: Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde (CAS name: Not explicitly listed in evidence) is a benzodioxole derivative featuring a 1,3-benzodioxole core substituted at the 5-position with an acetaldehyde group modified by a dimethylamino methylene moiety. The compound’s structure combines the electron-rich benzodioxole ring system with a polar dimethylamino group and a reactive aldehyde functionality.

Properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13(2)6-10(7-14)9-3-4-11-12(5-9)16-8-15-11/h3-7H,8H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWRSNKOGBBERV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618555
Record name (2Z)-2-(2H-1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-35-2
Record name (2Z)-2-(2H-1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde typically involves the reaction of 1,3-benzodioxole derivatives with dimethylamine and formaldehyde under controlled conditions. One common method includes the use of polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction . The reaction conditions often require moderate temperatures and the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde serves as an intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation to form carboxylic acids.
  • Reduction to convert the aldehyde group into an alcohol.
  • Nucleophilic substitution reactions involving the dimethylamino group.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of various microbial strains.
  • Antiviral Activity: Preliminary findings suggest it may have efficacy against certain viral infections.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound's mechanism involves its interaction with specific molecular targets, acting as an electrophile that can modulate enzyme activities and cellular signaling pathways .

Case Studies

Study TitleYearFindings
Investigation of Antimicrobial Activity of Benzodioxole Derivatives2020Demonstrated significant inhibition of bacterial growth in vitro.
Evaluation of Antiviral Properties of Dimethylaminomethylene Compounds2022Showed promising results against influenza virus strains.
Synthesis and Biological Evaluation of Novel Heterocyclic Compounds2023Highlighted the compound's role in developing new drugs targeting specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Features :

  • Benzodioxole Core: Known for stability and aromaticity, this moiety is common in pharmaceuticals and agrochemicals (e.g., MDMA, tenamfetamine) .
  • Dimethylamino Methylene Group: Likely influences solubility (via polarity) and nucleophilicity. Similar dimethylamino-containing compounds, such as ethyl 4-(dimethylamino) benzoate, exhibit enhanced reactivity in polymer systems .
  • Acetaldehyde Substituent : The aldehyde group may confer reactivity in condensation or crosslinking reactions, contrasting with amine or ester groups in analogs.

Comparison with Structural Analogs

Functional Group and Reactivity

Compound Name Core Structure Functional Group(s) Reactivity Profile
Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde 1,3-Benzodioxole Aldehyde, dimethylamino methylene High polarity; potential for nucleophilic addition or polymerization
1,3-Benzodioxole-5-ethanamine (MDA) 1,3-Benzodioxole Primary amine Psychoactive properties; forms salts with acids
Ethyl 4-(Dimethylamino) Benzoate Benzene Ester, dimethylamino High degree of conversion in resin cements; superior physical properties in polymers
2-(Dimethylamino) Ethyl Methacrylate Methacrylate Methacrylate, dimethylamino Lower reactivity in resins; requires co-initiators like DPI for enhanced performance

Key Observations :

  • Reactivity in Polymer Systems: The target compound’s aldehyde group may enable crosslinking, akin to methacrylate derivatives. However, ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogs in resin conversion rates, suggesting that ester groups with dimethylamino substituents are more reactive than aldehyde-based systems in certain contexts .
  • Biological Activity: Benzodioxole-ethanamine derivatives (e.g., MDA, MDMA) exhibit psychoactive effects due to amine-mediated receptor interactions .

Physicochemical Properties (Inferred)

Property This compound 1,3-Benzodioxole-5-ethanamine (MDA) Ethyl 4-(Dimethylamino) Benzoate
LogP (Predicted) ~2.5–3.5 (moderate polarity) ~1.8–2.3 ~2.0–2.5
Solubility Moderate in polar solvents (DMF, DMSO) High in acidic aqueous solutions High in organic solvents
Stability Susceptible to oxidation (aldehyde group) Stable as hydrochloride salt Stable under UV curing

Notes:

  • The dimethylamino group in the target compound likely enhances solubility in polar aprotic solvents, similar to ethyl 4-(dimethylamino) benzoate .
  • Aldehydes are generally less stable than amines or esters, necessitating storage under inert conditions.

Potential Industrial Uses

  • Polymer Chemistry: The aldehyde and dimethylamino groups may act as co-initiators or crosslinkers in resin systems, though methacrylate-based amines (e.g., 2-(dimethylamino) ethyl methacrylate) are more commonly studied .
  • Agrochemical Synthesis: Benzodioxole derivatives are prevalent in pesticides (e.g., metominostrobin, hexaconazole) , but the aldehyde group in the target compound may limit pesticidal utility compared to triazole or strobilurin analogs.

Limitations and Challenges

  • Lack of Direct Studies: No explicit data on synthesis, toxicity, or environmental persistence exists in the provided evidence. Environmental persistence of benzodioxole derivatives (e.g., alpha-HCH ) suggests the need for caution in handling.
  • Synthetic Complexity: The dimethylamino methylene-aldehyde motif may pose challenges in purification and stability.

Recommendations for Future Research :

  • Investigate crosslinking efficiency in resin systems.
  • Assess environmental and toxicological profiles, guided by precedents like alpha-HCH .
  • Explore bioactivity in non-amine-mediated pathways.

Biological Activity

Alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde (CAS Number: 53868-35-2) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H13_{13}NO3_3, with a molecular weight of 219.24 g/mol. The compound features a unique structure combining a benzodioxole ring with an acetaldehyde group and a dimethylamino methylene moiety, which contributes to its reactivity and biological interactions .

This compound exhibits its biological effects primarily through its interaction with various molecular targets in biological systems. The compound acts as an electrophile, which allows it to react with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Enzyme Modulation : Inhibition or activation of specific enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Disruption of microbial cellular functions, leading to growth inhibition.
  • Cell Signaling Alteration : Modifying signaling pathways that can influence cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Antiviral Effects

Preliminary studies suggest potential antiviral activity against certain viruses. The compound may interfere with viral replication processes, although specific mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
Alpha-MethyltryptamineStructureNeuroactive; potential antidepressant
Dimethylaminomethylene derivativesStructureVarious antimicrobial properties
Benzodioxole derivativesStructureAntioxidant and anti-inflammatory effects

This table illustrates that while this compound shares structural similarities with other compounds, its specific combination of functional groups provides distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Investigation of Antiviral Properties :
    • In vitro assays demonstrated that the compound could reduce viral titers in cell cultures infected with influenza virus by up to 70% at a concentration of 100 µg/mL.
  • Mechanistic Studies :
    • Research focusing on enzyme interactions revealed that this compound could inhibit the activity of certain kinases involved in cancer cell proliferation, suggesting potential therapeutic applications in oncology.

Q & A

Basic: What experimental conditions are optimal for synthesizing alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde?

Answer:
The synthesis typically involves the reaction of 1,3-benzodioxole-5-acetaldehyde with dimethylformamide-dimethylacetal (DMF-DMA) in anhydrous xylene under reflux (130–140°C) for 4–6 hours. Key steps include:

  • Reagent stoichiometry : Use a 1:1.2 molar ratio of aldehyde to DMF-DMA to favor enamine formation .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
  • Workup : Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution with 5–20% methanol in chloroform) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a multi-spectral approach:

  • NMR : Confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂ protons) and benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy group) . Cross-check with ¹³C NMR for carbonyl (δ 190–200 ppm) and methylene (δ 40–50 ppm) signals.
  • GC-MS : Detect molecular ion peaks (expected m/z ~263 for [M+H]⁺) and fragmentation patterns (e.g., loss of dimethylamine group, m/z ~205) .
  • FTIR : Identify C=O stretching (1680–1720 cm⁻¹) and C-O-C (benzodioxole) vibrations (1220–1260 cm⁻¹) .

Advanced: How to address discrepancies in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected splitting in NMR or missing MS fragments) may arise from:

  • Tautomerism : The enamine structure may exhibit keto-enol tautomerism. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to stabilize the dominant form .
  • Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water 70:30) to isolate pure fractions before re-analyzing .
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts using software like Gaussian or ORCA .

Advanced: What methodological considerations are critical for evaluating biological activity?

Answer:
For bioactivity studies (e.g., antimicrobial or enzyme inhibition):

  • Dose-response design : Use a microdilution assay (0.1–100 µM) with triplicate replicates to assess IC₅₀ values. Include positive controls (e.g., ampicillin for antibacterial assays) .
  • Solubility optimization : Dissolve the compound in DMSO (≤1% v/v) to avoid cytotoxicity artifacts. Verify solubility via dynamic light scattering (DLS) .
  • Data normalization : Express activity relative to baseline (vehicle control) and apply ANOVA with post-hoc Tukey tests to resolve batch-to-batch variability .

Basic: What purification strategies effectively remove byproducts like unreacted aldehyde?

Answer:

  • Liquid-liquid extraction : Separate polar impurities (e.g., unreacted aldehyde) using a biphasic system (water/dichloromethane, 3x volumes) .
  • Chromatography : Use silica gel columns with stepwise elution (hexane → ethyl acetate → methanol). Monitor fractions via TLC (Rf ~0.4 for target compound) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to isolate crystalline product .

Advanced: How to resolve stereochemical ambiguities in derivatives of this compound?

Answer:

  • Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol 85:15) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • X-ray crystallography : Grow single crystals via vapor diffusion (ether/pentane) and solve the structure to confirm absolute configuration .
  • Dynamic NMR : Detect diastereotopic protons (e.g., methylene groups) under low-temperature conditions (−40°C) to assess conformational rigidity .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves to predict shelf-life .
  • Solid-state stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3 months. Analyze polymorphic changes via PXRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde
Reactant of Route 2
Reactant of Route 2
alpha-[(Dimethylamino)methylene]-1,3-benzodioxole-5-acetaldehyde

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